![molecular formula C16H13ClN2O2S B5863573 N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide](/img/structure/B5863573.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a derivative of irinotecan, a chemotherapy drug that is used to treat various types of cancer, including colorectal, lung, and ovarian cancer. SN-38 has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide involves the inhibition of topoisomerase I, an enzyme that is essential for DNA replication and repair. Topoisomerase I is responsible for relieving the torsional stress that occurs during DNA replication and repair. This compound binds to the DNA-topoisomerase I complex, preventing the enzyme from completing its function and leading to the accumulation of DNA damage. This accumulation of damage ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. In addition to its effects on topoisomerase I, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. This inhibition of angiogenesis can lead to the starvation of cancer cells, further contributing to the antitumor activity of this compound.
Advantages and Limitations for Lab Experiments
N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide has several advantages for use in lab experiments. It is a potent inhibitor of topoisomerase I, making it an excellent tool for studying the role of this enzyme in DNA replication and repair. This compound has also been extensively studied in preclinical models, making it a well-characterized compound for use in lab experiments. However, this compound has some limitations for use in lab experiments. It is a highly toxic compound, and its use requires careful handling and disposal. Additionally, its potency can make it difficult to use in certain assays, and its effects on other cellular processes may complicate the interpretation of results.
Future Directions
There are several future directions for research on N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide. One area of focus is the development of new formulations of this compound that can improve its efficacy and reduce its toxicity. Another area of focus is the identification of biomarkers that can predict the response of tumors to this compound treatment. Additionally, there is ongoing research on the use of this compound in combination with other chemotherapy drugs or targeted therapies to improve its efficacy in cancer treatment. Finally, there is a need for further research on the mechanism of action of this compound and its effects on other cellular processes, which could lead to the development of new therapeutic strategies for cancer treatment.
Synthesis Methods
N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide can be synthesized from irinotecan through a series of chemical reactions. The synthesis process involves the conversion of irinotecan to this compound using various reagents, including hydrochloric acid, sodium hydroxide, and acetic anhydride. The final product is purified through chromatography, and the purity of the compound is confirmed using analytical methods such as high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound is a potent inhibitor of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, this compound prevents cancer cells from dividing and proliferating, leading to cell death. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including colorectal, lung, and ovarian cancer.
properties
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10(20)11-5-7-14(8-6-11)18-16(22)19-15(21)12-3-2-4-13(17)9-12/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRXNOMLIQQBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
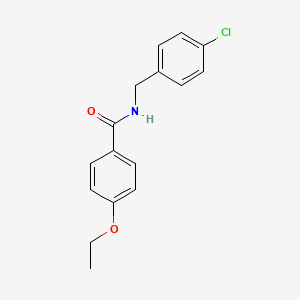
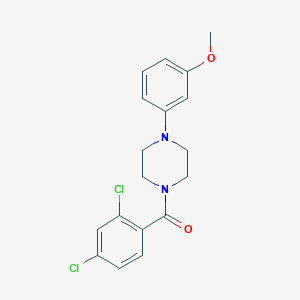
![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)
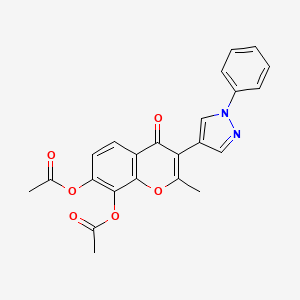
![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)
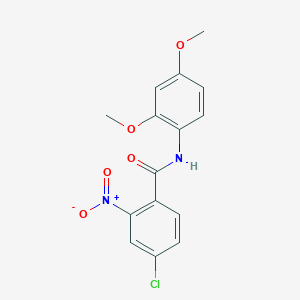
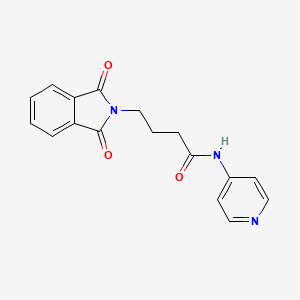
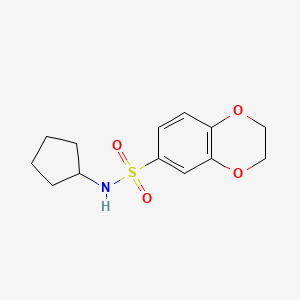
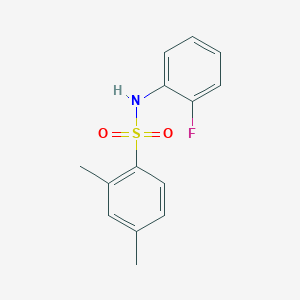
![1-{[(4'-methyl-4-biphenylyl)oxy]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5863552.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)
![3-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5863563.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-ethylbenzylidene)acetohydrazide](/img/structure/B5863588.png)